molecular formula C9H12BrNO2 B1331503 5-Bromo-N-(tert-butyl)-2-furamide CAS No. 356562-19-1

5-Bromo-N-(tert-butyl)-2-furamide

Cat. No.: B1331503
CAS No.: 356562-19-1
M. Wt: 246.1 g/mol
InChI Key: WXIZGHGFAMCKTD-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-furamide is a synthetic chemical compound that belongs to the furan family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C9H12BrNO2, and it has a molecular weight of 246.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)-2-furamide typically involves the bromination of furan-2-carboxamide followed by the introduction of the tert-butyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl group is introduced using tert-butylamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)-2-furamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures ranging from -78°C to room temperature.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, and temperatures ranging from 0°C to 100°C.

    Reduction: Lithium aluminum hydride, anhydrous conditions, and temperatures ranging from 0°C to 50°C.

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Furan-2,5-dicarboxylic acid and other oxidized products.

    Reduction: Furan-2-carboxamide derivatives.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-furamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-furamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-tert-butylfuran-2-carboxylate
  • 5-bromo-N-tert-butylfuran-2-carboxylic acid
  • 5-Bromo-N-(tert-butyl)-2-furamide derivatives

Uniqueness

This compound is unique due to its specific combination of the bromine atom, tert-butyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-tert-butylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZGHGFAMCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356735
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356562-19-1
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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